
1-Chlorohept-2-EN-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorohept-2-EN-4-one is an organic compound characterized by a chlorine atom attached to the first carbon of a heptene chain with a double bond between the second and third carbons and a ketone group on the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chlorohept-2-EN-4-one can be synthesized through several methods. One common approach involves the alkynylation of (E)-1,3-dichloropropene in the presence of copper (I) iodide and tetrabutylammonium bromide . This reaction typically requires dimethylacetamide as a solvent and potassium carbonate as a base. The reaction proceeds with high regio- and stereoselectivity, retaining the initial E configuration of the chlorovinyl fragment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to improve efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-Chlorohept-2-EN-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chlorohept-2-EN-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of agrochemicals, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chlorohept-2-EN-4-one involves its interaction with molecular targets through its functional groups. The chlorine atom and the double bond can participate in electrophilic and nucleophilic reactions, respectively. The ketone group can form hydrogen bonds and interact with various biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-Chlorohept-2-EN-4-yne: Similar structure but with a triple bond instead of a double bond.
1-Bromohept-2-EN-4-one: Similar structure but with a bromine atom instead of chlorine.
Hept-2-EN-4-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
1-Chlorohept-2-EN-4-one is unique due to the presence of both a chlorine atom and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for developing new compounds with desired properties.
Propiedades
Número CAS |
61170-83-0 |
|---|---|
Fórmula molecular |
C7H11ClO |
Peso molecular |
146.61 g/mol |
Nombre IUPAC |
1-chlorohept-2-en-4-one |
InChI |
InChI=1S/C7H11ClO/c1-2-4-7(9)5-3-6-8/h3,5H,2,4,6H2,1H3 |
Clave InChI |
NGCJNNAHNGBUPD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C=CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


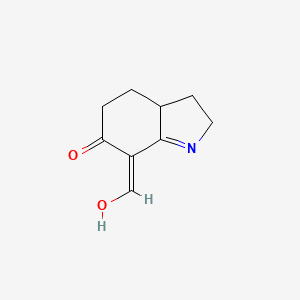


![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
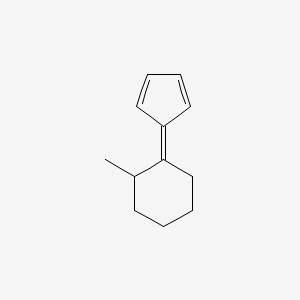
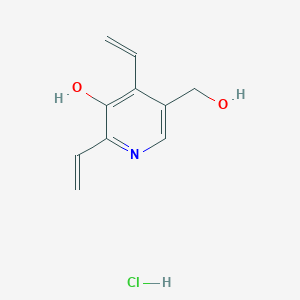




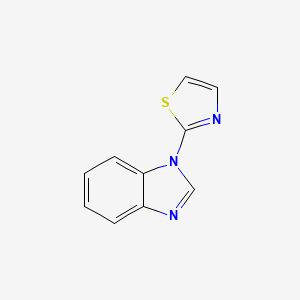
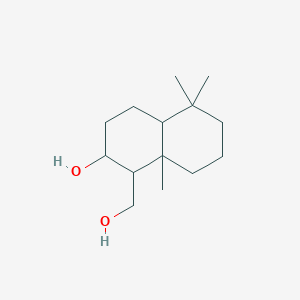
![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
